Uridine, 3'-azido-3'-deoxy-5-methyl- Uridine, 3'-azido-3'-deoxy-5-methyl-
Brand Name: Vulcanchem
CAS No.: 215176-58-2
VCID: VC0057846
InChI: InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol

Uridine, 3'-azido-3'-deoxy-5-methyl-

CAS No.: 215176-58-2

Reference Standards

VCID: VC0057846

Molecular Formula: C10H13N5O5

Molecular Weight: 283.24 g/mol

Uridine, 3'-azido-3'-deoxy-5-methyl- - 215176-58-2

CAS No. 215176-58-2
Product Name Uridine, 3'-azido-3'-deoxy-5-methyl-
Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
IUPAC Name 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1
Standard InChIKey DVRKESVZZVYJRB-JXOAFFINSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Synonyms 3’-Azido-3’-deoxy-5-methyluridine
PubChem Compound 509185
Last Modified Nov 11 2021
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